N-Butyl-N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea
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Overview
Description
N-Butyl-N’-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea is an organic compound with the molecular formula C9H19NO5. It is known for its unique structure, which includes both urea and hydroxyl functional groups. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize N-Butyl-N’-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea involves the reaction of aminotris(hydroxymethyl)methane with N-tert-butoxycarbazide. This reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the stability of the product and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent used.
Scientific Research Applications
N-Butyl-N’-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a drug precursor.
Industry: Employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-Butyl-N’-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The urea group can interact with nucleophiles, leading to the formation of stable complexes. These interactions are crucial in its applications in biochemistry and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N-Boc-tris(hydroxymethyl)aminomethane: Similar in structure but with a tert-butyl group instead of a butyl group.
Tris(hydroxymethyl)aminomethane: Lacks the urea group but has similar hydroxyl functionalities.
Uniqueness
N-Butyl-N’-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea is unique due to its combination of urea and multiple hydroxyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Properties
CAS No. |
61206-67-5 |
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Molecular Formula |
C9H20N2O4 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-butyl-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea |
InChI |
InChI=1S/C9H20N2O4/c1-2-3-4-10-8(15)11-9(5-12,6-13)7-14/h12-14H,2-7H2,1H3,(H2,10,11,15) |
InChI Key |
XNKBBHHUPRGAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
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